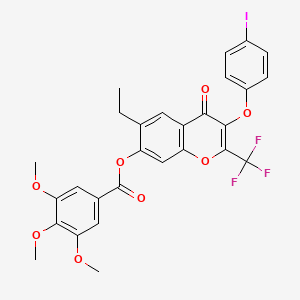
N'(1),N'(8)-Dibenzylideneoctanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’(1),N’(8)-Dibenzylideneoctanedihydrazide: is an organic compound characterized by the presence of two benzylidene groups attached to an octanedihydrazide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(8)-Dibenzylideneoctanedihydrazide typically involves the condensation reaction between octanedihydrazide and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: Octanedihydrazide reacts with benzaldehyde in a 1:2 molar ratio.
Reaction Conditions: The mixture is heated under reflux for several hours, often in the presence of an acid catalyst like hydrochloric acid to facilitate the reaction.
Purification: The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of N’(1),N’(8)-Dibenzylideneoctanedihydrazide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Solvent recovery and recycling are also implemented to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
N’(1),N’(8)-Dibenzylideneoctanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific conditions such as elevated temperatures or pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce hydrazine compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N’(1),N’(8)-Dibenzylideneoctanedihydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, N’(1),N’(8)-Dibenzylideneoctanedihydrazide is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its structural properties contribute to the development of materials with desirable mechanical and chemical characteristics.
Mecanismo De Acción
The mechanism of action of N’(1),N’(8)-Dibenzylideneoctanedihydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Dibenzylideneethylenediamine
- N,N’-Dibenzylidenebutanedihydrazide
- N,N’-Dibenzylidenesuccinicdihydrazide
Uniqueness
Compared to similar compounds, N’(1),N’(8)-Dibenzylideneoctanedihydrazide stands out due to its longer aliphatic chain, which can influence its physical and chemical properties
Propiedades
Número CAS |
303065-54-5 |
|---|---|
Fórmula molecular |
C22H26N4O2 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
N,N'-bis[(E)-benzylideneamino]octanediamide |
InChI |
InChI=1S/C22H26N4O2/c27-21(25-23-17-19-11-5-3-6-12-19)15-9-1-2-10-16-22(28)26-24-18-20-13-7-4-8-14-20/h3-8,11-14,17-18H,1-2,9-10,15-16H2,(H,25,27)(H,26,28)/b23-17+,24-18+ |
Clave InChI |
LDWMFPRPPWASFX-GJHDBBOXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=NNC(=O)CCCCCCC(=O)NN=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-2-thienylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11993943.png)

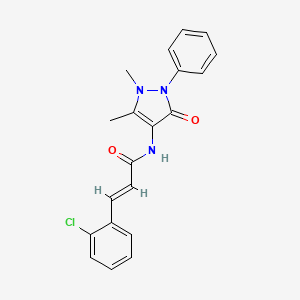
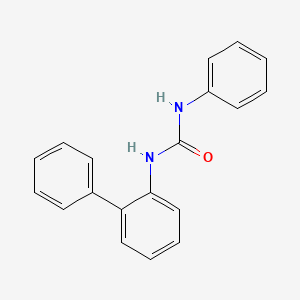
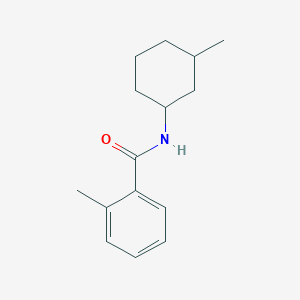
![3-methyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}butanamide](/img/structure/B11993975.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993983.png)
![9-Bromo-5-isopropyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993990.png)
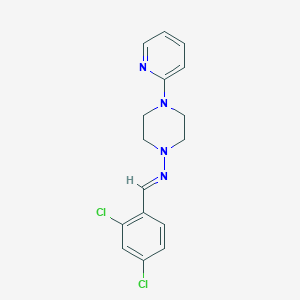
![disodium 3-amino-4-((E)-{4'-[(E)-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-2,7-naphthalenedisulfonate](/img/structure/B11994001.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11994015.png)
![2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol](/img/structure/B11994020.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11994021.png)
